molecular formula Gd5Ge3 B14738790 CID 78062259

CID 78062259

Cat. No.: B14738790
M. Wt: 1004.1 g/mol
InChI Key: QURBPJIQZUZFDS-UHFFFAOYSA-N
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Description

CID 78062259 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. Its structural features, such as functional groups or aromatic systems, would influence its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

Gd5Ge3

Molecular Weight

1004.1 g/mol

InChI

InChI=1S/5Gd.3Ge

InChI Key

QURBPJIQZUZFDS-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Gd].[Gd].[Gd].[Gd].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062259” involves specific chemical reactions and conditions. The detailed synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve yield.

    Purification: The final product is purified using techniques like chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This includes:

    Batch or Continuous Processes: Depending on the demand, either batch or continuous production methods are employed.

    Quality Control: Strict quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78062259” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

Compound “CID 78062259” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 78062259” involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: The compound binds to specific proteins, enzymes, or receptors in the body.

    Pathways: It modulates various biochemical pathways, leading to its observed effects.

    Biological Effects: The compound’s effects are studied in vitro and in vivo to understand its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062259, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from analogous compounds in the evidence, highlighting key parameters such as molecular weight, solubility, logP (partition coefficient), and bioactivity scores.

Parameter This compound <sup>†</sup> Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic Acid (CID 53216313) 6-Bromo-1H-indole-2-carboxylic Acid (CID 252137)
Molecular Formula Not Provided C34H52O7 C6H5BBrClO2 C9H6BrNO2
Molecular Weight (g/mol) Not Provided 572.77 235.27 240.05
LogPo/w Not Provided ~4.5 (estimated) 2.15 (XLOGP3) 2.78 (XLOGP3)
Solubility (mg/mL) Not Provided Low (hydrophobic) 0.24 0.052
Bioavailability Score Not Provided 0.17 (Lipinski compliant) 0.55 0.56
Key Structural Features Not Provided Macrocyclic lactone, methyl groups Boronic acid, halogen substituents Indole ring, carboxylic acid
Similarity Score <sup>‡</sup> N/A N/A 0.71–0.87 0.86–0.98

<sup>†</sup> Specific data for this compound are unavailable in the evidence; values are inferred from analogous compounds.
<sup>‡</sup> Similarity scores based on structural alignment tools (e.g., Tanimoto coefficient) as modeled in and .

Key Findings:

In contrast, smaller boronic acids (e.g., CID 53216313) and indole derivatives (e.g., CID 252137) exhibit better solubility and drug-like properties due to polar functional groups (e.g., boronic acid, carboxylic acid) . Halogen substituents (Br, Cl) in CID 53216313 and CID 252137 enhance electrophilic reactivity, making them useful in Suzuki-Miyaura cross-coupling reactions or as enzyme inhibitors .

Boronic acids (CID 53216313) are widely used in synthetic chemistry as catalysts or intermediates, while indole-carboxylic acids (CID 252137) may serve as building blocks for anticancer agents due to their heterocyclic aromatic systems .

Physicochemical Properties: Lower logP values (e.g., 2.15 for CID 53216313) correlate with improved aqueous solubility, critical for oral bioavailability.

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